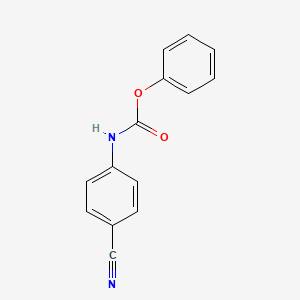

phenyl N-(4-cyanophenyl)carbamate

Description

Contextual Significance of Carbamate (B1207046) Functional Groups in Chemical Synthesis

The carbamate functional group, characterized by a carbonyl group flanked by an ether and an amine linkage, is a cornerstone in the field of organic synthesis. rsc.orgresearchgate.net This versatile moiety is recognized for its stability, which stems from resonance delocalization across the N-C=O system. researchgate.net In synthetic chemistry, carbamates are widely employed as protecting groups for amines. Their introduction renders the typically basic and nucleophilic amine functionality inert to a variety of reaction conditions, allowing for selective transformations elsewhere in the molecule. uni.lu The choice of the ester portion of the carbamate allows for a range of deprotection strategies, providing chemists with orthogonal control in complex multi-step syntheses. uni.lu

Beyond their role as protecting groups, carbamates are integral components in the synthesis of a wide array of biologically active molecules and materials. They serve as key precursors in the production of polyurethanes, a major class of polymers. rsc.org In medicinal chemistry, the carbamate group is a common structural motif found in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic properties. researchgate.netnih.gov The ability of the carbamate group to participate in hydrogen bonding and its conformational rigidity make it a valuable linker and pharmacophore element in drug design. union.edu

Role of Nitrile Moieties in Molecular Design and Reactivity

The nitrile group (-C≡N) is a compact, electron-withdrawing functional group that imparts unique electronic and steric properties to a molecule. Its linear geometry and relatively small size allow it to be incorporated into complex molecular architectures with minimal steric hindrance. bldpharm.com In molecular design, the nitrile group is often utilized as a bioisostere for other functional groups, such as carbonyls and halogens, enabling the fine-tuning of a molecule's physical and biological properties. nih.gov

The strong electron-withdrawing nature of the nitrile group can significantly influence the reactivity of adjacent functional groups and aromatic systems. bldpharm.com It can modulate the acidity of nearby protons and participate in various chemical transformations. Nitriles are versatile synthetic intermediates that can be readily converted into a range of other functional groups, including amines, carboxylic acids, and various heterocyclic systems. This synthetic versatility makes them valuable building blocks in the construction of complex organic molecules. nih.gov Furthermore, the nitrile moiety can engage in important intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. bldpharm.comchemicalbook.com

Positioning Phenyl N-(4-Cyanophenyl)carbamate within Contemporary Chemical Research Paradigms

This compound is strategically positioned at the intersection of several key areas of contemporary chemical research. The presence of both a carbamate and a nitrile group within a single molecular framework makes it a valuable tool for exploring new synthetic methodologies and developing novel functional molecules.

In Medicinal Chemistry and Drug Discovery: The combination of a carbamate linker and a cyano-substituted aromatic ring is a recurring theme in the design of enzyme inhibitors and other therapeutic agents. The carbamate can act as a stable scaffold, while the cyanophenyl group can serve as a key binding element, interacting with active site residues of target proteins. Research into the inhibitory activities of related carbamate derivatives against various enzymes, such as cholinesterases and proteases, highlights the potential of this compound as a lead structure for the development of new drugs. ajphs.commdpi.com

In Materials Science: The rigid, aromatic structure of this compound, coupled with its potential for hydrogen bonding and dipole-dipole interactions, makes it an interesting candidate for the development of novel organic materials. The nitrile group, in particular, can influence the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties. Research on liquid crystals and other functional materials often involves molecules with similar structural motifs.

In Synthetic Methodology: The reactivity of the carbamate and nitrile functionalities in this compound can be exploited for the development of new synthetic transformations. For example, the carbamate could be a substrate for novel deprotection strategies or a directing group in C-H activation reactions. The nitrile group offers a handle for further functionalization, allowing for the synthesis of a library of derivatives with diverse properties.

Compound Properties

Below are tables detailing the known chemical and physical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H10N2O2 | uni.luchemicalbook.com |

| Molecular Weight | 238.24 g/mol | chemicalbook.com |

| SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C#N | uni.lu |

| InChI | InChI=1S/C14H10N2O2/c15-10-11-6-8-12(9-7-11)16-14(17)18-13-4-2-1-3-5-13/h1-9H,(H,16,17) | uni.lu |

| Property | Value | Reference |

|---|---|---|

| Appearance | Off-white crystalline powder | researchgate.net |

| Boiling Point (Predicted) | 384.6±34.0 °C | rsc.org |

| Density (Predicted) | 1.27±0.1 g/cm³ | rsc.org |

| Flash Point | 186.4 °C | researchgate.net |

| Refractive Index | 1.623 | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-10-11-6-8-12(9-7-11)16-14(17)18-13-4-2-1-3-5-13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXVRXJSDVTMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072251 | |

| Record name | Phenyl (4-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71130-54-6 | |

| Record name | Phenyl N-(4-cyanophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71130-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-cyanophenyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(4-cyanophenyl)-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl (4-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl (4-cyanophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigative Methodologies for the Synthesis of Phenyl N 4 Cyanophenyl Carbamate

Analysis of Synthetic Routes Employing Phenyl N-(4-Cyanophenyl)carbamate as a Target Molecule

The primary synthetic challenge lies in the selective formation of the carbamate (B1207046) bond between 4-cyanoaniline and a phenyl chloroformate precursor. The reactivity of the amino group on the aniline (B41778) and the electrophilicity of the chloroformate are key considerations in designing a successful synthesis.

The most direct and widely employed pathway for the synthesis of N-aryl carbamates is the reaction of an amine with a chloroformate. nih.gov In the context of this compound, this involves the reaction of 4-amino-benzonitrile (also known as 4-cyanoaniline) with phenyl chloroformate.

The fundamental reaction is as follows:

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it unreactive. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine, or an aqueous base wash during workup. nih.gov The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or toluene (B28343) being common choices to avoid side reactions with the solvent. nih.govprepchem.com

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include:

Temperature: The reaction is often conducted at room temperature. nih.gov However, in some cases, gentle heating may be required to drive the reaction to completion, as seen in the synthesis of a similar carbamate where the reaction was heated to 100°C. prepchem.com Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal temperature and prevent decomposition.

Stoichiometry of Reactants: Typically, a slight excess of phenyl chloroformate may be used to ensure complete consumption of the 4-cyanoaniline. nih.gov However, a large excess can lead to the formation of byproducts and complicate purification.

Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and selectivity. A non-nucleophilic base is preferred to avoid competition with the amine. The solvent should be inert to the reactants and capable of dissolving both starting materials.

A systematic study varying these parameters would be necessary to identify the optimal conditions for the synthesis of this compound. The following table outlines a potential experimental design for such an optimization study.

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Temperature | 0 °C | Room Temperature | 50 °C |

| Base | Triethylamine | Pyridine | No Base (aqueous workup) |

| Solvent | Dichloromethane | Tetrahydrofuran | Toluene |

The formation of this compound from 4-cyanoaniline (a primary amine) and phenyl chloroformate is expected to proceed through a nucleophilic acyl substitution mechanism. For primary amines, this can occur via an elimination-addition pathway (E1cb-type mechanism) involving an isocyanate intermediate, especially under basic conditions. nih.gov

The proposed mechanism involves the following steps:

Deprotonation of the amine by a base to form an amide anion.

Elimination of the chloride ion to form 4-cyanophenyl isocyanate.

Nucleophilic attack of phenol (B47542) (which could be present or added) on the isocyanate to form the carbamate.

Alternatively, a direct nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by elimination of the chloride ion (a BAc2 mechanism), can also occur. nih.gov The predominant mechanism can be influenced by the specific reaction conditions, such as the strength of the base and the solvent polarity.

Development of Novel Synthetic Strategies for this compound

While the reaction of an amine with a chloroformate is a robust method, concerns over the toxicity of chloroformates have driven research into alternative synthetic routes.

Catalytic methods offer a more efficient and atom-economical approach to carbamate synthesis. One such strategy is the palladium-catalyzed cross-coupling of an aryl halide, sodium cyanate (B1221674), and an alcohol. mit.edu For the synthesis of this compound, this could potentially involve the coupling of an aryl halide (e.g., 4-bromobenzonitrile), sodium cyanate, and phenol in the presence of a palladium catalyst. This method provides a direct route to N-aryl carbamates and has been shown to be applicable to a range of substrates. mit.edu

Another catalytic approach involves the use of Lewis acids to activate the reactants. For instance, the reaction of urea (B33335) with phenol in the presence of a Lewis acid catalyst like zinc chloride has been investigated for the synthesis of phenyl carbamate. union.edu A similar strategy could be explored for the reaction of a substituted urea, such as N-(4-cyanophenyl)urea, with phenol.

The following table summarizes potential catalytic approaches:

| Catalytic System | Reactants | Potential Advantages |

| Palladium Catalyst | 4-bromobenzonitrile, Sodium Cyanate, Phenol | Avoids use of chloroformates |

| Lewis Acid (e.g., ZnCl2) | N-(4-cyanophenyl)urea, Phenol | Utilizes readily available starting materials |

| TiO2–Cr2O3/SiO2 catalyst | 4-cyanoaniline, Urea, Phenol | Heterogeneous catalyst, potentially reusable rsc.org |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of this compound synthesis, several green strategies could be implemented.

One approach is the use of safer reagents. For example, dimethyl carbonate can be used as a phosgene (B1210022) substitute in carbamate synthesis. The reaction of 4-cyanoaniline with dimethyl carbonate over a suitable catalyst could provide a greener route to a methyl carbamate intermediate, which could then potentially be transesterified with phenol.

The use of heterogeneous catalysts, such as the TiO2–Cr2O3/SiO2 system for synthesizing N-substituted carbamates from amines, urea, and alcohols, aligns with green chemistry principles as it allows for easier separation and reuse of the catalyst. rsc.org

Furthermore, a one-pot synthesis of N-aryl carbamates from aromatic amides via a Hofmann rearrangement using a green oxidant like oxone has been reported. nih.gov Applying this to 4-cyanobenzamide (B1359955) in the presence of phenol could offer a streamlined and environmentally benign pathway to the target molecule.

Considerations for Research Scale-Up of this compound Synthesis

Scaling up the synthesis of this compound from a laboratory setting to a larger, industrial scale necessitates careful consideration of several critical factors to ensure efficiency, safety, and economic viability. The transition from bench-top synthesis to pilot plant or full-scale production introduces challenges that are not always apparent at the research level.

Process Optimization and Control:

A key consideration is the optimization of reaction parameters for a larger volume. This includes fine-tuning the temperature, pressure, and stirring rate to maintain consistent product quality and yield. In a larger reactor, heat transfer becomes a significant issue. The exothermic nature of the reaction between 4-aminobenzonitrile (B131773) and phenyl chloroformate requires a robust cooling system to prevent runaway reactions. The addition rate of reagents must be carefully controlled to manage the reaction rate and heat generation. Continuous monitoring of the reaction using in-line analytical techniques, such as infrared (IR) spectroscopy or process mass spectrometry, can provide real-time data for better control.

Reactor Design and Material Compatibility:

The choice of reactor is crucial for a successful scale-up. The reactor material must be resistant to corrosion from both the reactants and the acidic byproduct (HCl). Glass-lined or stainless steel reactors are common choices for this type of chemistry. The reactor design should also facilitate efficient mixing to ensure homogeneity and maximize contact between reactants.

Downstream Processing and Purification:

On a larger scale, the work-up and purification procedures need to be adapted. Filtration of the crude product, which might be a simple Buchner funnel filtration in the lab, would require a larger-scale filtration unit, such as a filter press or a centrifugal filter. The choice of solvent for washing and recrystallization becomes a more significant factor due to the larger volumes involved, impacting both cost and environmental considerations. Solvent recovery and recycling systems are often implemented in industrial processes to improve sustainability and reduce costs.

Economic and Environmental Feasibility:

Interactive Data Table: Key Parameters for Scale-Up Consideration

| Parameter | Laboratory Scale (Grams) | Pilot Plant Scale (Kilograms) | Industrial Scale (Tons) | Key Considerations for Scale-Up |

| Reactant Quantity | 1-100 g | 10-100 kg | >1000 kg | Accurate dosing systems, bulk material handling |

| Solvent Volume | 50-1000 mL | 100-1000 L | >10,000 L | Solvent recovery, fire safety, environmental impact |

| Reaction Vessel | Round-bottom flask | Glass-lined/Stainless steel reactor | Large-scale production reactor | Heat transfer, mixing efficiency, material compatibility |

| Temperature Control | Heating mantle/ice bath | Jacketed reactor with heating/cooling fluid | Advanced process control systems | Preventing hot spots, ensuring uniform temperature |

| Purification Method | Column chromatography/Recrystallization | Crystallization vessel, centrifugal filter | Automated crystallization and filtration systems | Efficiency, solvent usage, product purity |

Advanced Spectroscopic and Spectrometric Characterization of Phenyl N 4 Cyanophenyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is a primary technique for determining the structure of organic compounds by mapping the chemical environment of hydrogen atoms. In the ¹H NMR spectrum of phenyl N-(4-cyanophenyl)carbamate, distinct signals are expected for the aromatic protons on both the phenyl and the 4-cyanophenyl rings, as well as for the N-H proton of the carbamate (B1207046) group.

The protons on the 4-cyanophenyl ring are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between δ 7.5 and 8.0 ppm, due to the electron-withdrawing effect of the cyano group. The protons on the unsubstituted phenyl ring would likely appear as a multiplet between δ 7.0 and 7.5 ppm. The N-H proton of the carbamate linkage would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (o- to -CN) | 7.6 - 7.8 | Doublet | 2H |

| Aromatic CH (m- to -CN) | 7.5 - 7.7 | Doublet | 2H |

| Aromatic CH (Phenyl) | 7.2 - 7.4 | Multiplet | 5H |

| N-H | Variable (likely 8.0 - 9.0) | Broad Singlet | 1H |

Note: This is a predicted data table based on known spectroscopic trends for similar functional groups and compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carbamate group is expected to appear significantly downfield, typically in the range of δ 150-155 ppm. The carbon of the cyano group will also have a characteristic chemical shift, generally between δ 118 and 120 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, with their specific shifts influenced by their position relative to the carbamate and cyano functionalities.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carbamate) | 152 - 155 |

| C≡N (Cyano) | 118 - 120 |

| Aromatic C (ipso- to -O) | 150 - 152 |

| Aromatic C (ipso- to -NH) | 140 - 143 |

| Aromatic C (para- to -NH) | 105 - 108 |

| Other Aromatic C | 118 - 135 |

Note: This is a predicted data table based on established ¹³C NMR chemical shift correlations.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons they are attached to. This is instrumental in assigning the signals of the protonated aromatic carbons.

Vibrational Spectroscopic Investigations of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum displays absorption bands corresponding to specific molecular vibrations. For this compound, key characteristic absorption bands would be expected. The N-H stretching vibration of the carbamate group typically appears as a sharp band around 3300 cm⁻¹. The C=O stretching of the carbamate carbonyl group is expected to be a strong absorption in the region of 1700-1730 cm⁻¹. The C≡N stretching of the cyano group will give a sharp, medium-intensity band around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Carbamate) | Stretching | ~3300 | Medium-Sharp |

| C≡N (Cyano) | Stretching | 2220 - 2240 | Medium-Sharp |

| C=O (Carbamate) | Stretching | 1700 - 1730 | Strong |

| C-O (Ester) | Stretching | 1200 - 1250 | Strong |

| C-N (Amide) | Stretching | 1250 - 1350 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

Note: This is a predicted data table based on typical infrared absorption frequencies for organic functional groups.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C≡N stretching vibration is expected to be a very strong and sharp band, as the cyano group is highly polarizable. The symmetric breathing modes of the aromatic rings would also give rise to characteristic Raman signals. While the C=O stretching vibration is also Raman active, it is often weaker than in the FTIR spectrum. The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Mass Spectrometric Approaches for Molecular Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry and electrospray ionization mass spectrometry are particularly powerful in this regard.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. This is crucial for the unambiguous confirmation of the chemical identity of a newly synthesized compound like this compound.

For this compound (C₁₄H₁₀N₂O₂), the predicted monoisotopic mass is 238.07423 Da. researchgate.net An experimental HRMS analysis would be expected to yield a mass measurement that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thereby confirming the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts researchgate.net

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 239.08151 |

| [M+Na]⁺ | 261.06345 |

| [M-H]⁻ | 237.06695 |

| [M+NH₄]⁺ | 256.10805 |

| [M+K]⁺ | 277.03739 |

| [M]⁺ | 238.07368 |

Note: The data in this table is based on theoretical predictions and awaits experimental verification.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like carbamates. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which allows for the clear determination of the molecular weight.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation and the presence of chromophores.

While the specific experimental UV-Vis spectrum for this compound is not widely published, data from structurally related compounds can provide valuable insights. For instance, studies on N-(4-(2-cyanoacetamido)phenyl) derivatives show absorption maxima in the range of 294-400 nm, with the exact wavelength being dependent on the specific substituents on the aromatic rings. researchgate.net It is anticipated that this compound would exhibit characteristic absorption bands within this region. The molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength, would also be a key parameter to be determined experimentally.

Crystallographic Analysis and Solid State Architecture of Phenyl N 4 Cyanophenyl Carbamate

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This includes the dimensions of the unit cell, the fundamental repeating unit of the crystal, and the specific geometric parameters of the molecule itself.

Determination of Unit Cell Parameters and Space Group

The unit cell is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present in the crystal. For the analogous compounds, these parameters have been determined as follows:

The asymmetric unit of both phenyl N-(4-fluorophenyl)carbamate and phenyl N-(4-nitrophenyl)carbamate contains two crystallographically independent molecules. nih.govresearchgate.net This means that within the fundamental repeating unit of the crystal, there are two molecules that are similar but not related by a symmetry operation.

| Parameter | Phenyl N-(4-fluorophenyl)carbamate nih.gov | Phenyl N-(4-nitrophenyl)carbamate researchgate.net |

|---|---|---|

| Formula | C₁₃H₁₀FNO₂ | C₁₃H₁₀N₂O₄ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 5.8860 (12) | 9.6722 (3) |

| b (Å) | 7.8540 (16) | 10.2543 (5) |

| c (Å) | 24.761 (5) | 12.4787 (6) |

| α (°) | 96.62 (3) | 84.625 (3) |

| β (°) | 92.82 (3) | 79.386 (3) |

| γ (°) | 91.19 (3) | 77.955 (3) |

| Volume (ų) | 1135.3 (4) | 1187.73 (9) |

| Z | 4 | 4 |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise measurement of bond lengths and angles reveals the conformation of the molecule in the solid state. A key feature of these carbamate (B1207046) structures is the relative orientation of the two phenyl rings, which is described by the dihedral angle between them.

In the two independent molecules of phenyl N-(4-fluorophenyl)carbamate, the dihedral angles between the aromatic rings are 61.77(3)° and 53.94(3)°. nih.gov For phenyl N-(4-nitrophenyl)carbamate, the corresponding dihedral angles are 48.18(14)° and 45.81(14)°. researchgate.net This indicates that the rings are significantly twisted with respect to each other.

The carbamate linkage itself also exhibits some twisting relative to the phenyl rings. In phenyl N-(4-nitrophenyl)carbamate, the mean plane of the carbamate group is twisted from the attached benzene (B151609) and phenyl rings by 12.97(13)° and 60.93(14)° in one molecule, and 23.11(14)° and 59.10(14)° in the other. researchgate.net

| Compound | Dihedral Angle between Aromatic Rings |

|---|---|

| Phenyl N-(4-fluorophenyl)carbamate (Molecule 1) nih.gov | 61.77 (3)° |

| Phenyl N-(4-fluorophenyl)carbamate (Molecule 2) nih.gov | 53.94 (3)° |

| Phenyl N-(4-nitrophenyl)carbamate (Molecule A) researchgate.net | 48.18 (14)° |

| Phenyl N-(4-nitrophenyl)carbamate (Molecule B) researchgate.net | 45.81 (14)° |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In these carbamate structures, hydrogen bonding is a dominant feature. The N-H group of the carbamate linkage acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.

In both phenyl N-(4-fluorophenyl)carbamate and phenyl N-(4-nitrophenyl)carbamate, intermolecular N-H···O hydrogen bonds link the molecules into chains. nih.govresearchgate.netnih.gov This is a common motif in the crystal structures of carbamates.

| Compound | Primary Interactions |

|---|---|

| Phenyl N-(4-fluorophenyl)carbamate nih.gov | Intermolecular N-H···O hydrogen bonds forming chains, weak C-H···π interactions. |

| Phenyl N-(4-nitrophenyl)carbamate researchgate.netnih.gov | Intermolecular N-H···O hydrogen bonds, C-H···π interactions, and C-H···O hydrogen bonds forming double-chain structures. |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a "fingerprint" of the crystalline phases present. While no PXRD data has been reported for this compound or its close analogs discussed here, this technique would be essential for confirming the phase purity of a synthesized batch and for identifying any potential polymorphs (different crystal structures of the same compound).

Computational Modeling of Crystal Packing and Lattice Dynamics

Computational methods can be employed to predict and analyze crystal packing and to understand the energetic landscape of intermolecular interactions. Such studies have not been found for this compound. For related systems, computational chemistry can be used to calculate the strength of the hydrogen bonds and other intermolecular forces, providing deeper insight into the stability of the observed crystal structures.

Reactivity and Mechanistic Investigations of Phenyl N 4 Cyanophenyl Carbamate

Studies on Nucleophilic and Electrophilic Reaction Pathways

The reactivity of phenyl N-(4-cyanophenyl)carbamate is characterized by its susceptibility to both nucleophilic and electrophilic attacks, owing to the presence of multiple reactive sites within its structure.

Reactivity Towards Various Nucleophiles

The carbamate (B1207046) functional group in this compound is a primary site for nucleophilic attack. The aminolysis reactions of aryl N-phenylcarbamates with benzylamines in acetonitrile (B52724) have been studied, revealing that the rates of these reactions are significantly influenced by the nature of the leaving group. nih.gov For instance, the replacement of a phenoxide leaving group with a thiophenoxide in analogous thiocarbamates leads to a substantial increase in reaction rate. nih.gov This suggests that the aminolysis of phenyl N-phenylcarbamates likely proceeds through a stepwise mechanism, whereas the corresponding thiocarbamates react via a concerted mechanism. nih.gov

The reactivity of phenylcarbamates is also chemoselective. Phenylcarbamates derived from primary amines are known to react with nucleophiles to form ureas. nih.gov This reactivity has been harnessed in the synthesis of both symmetrical and dissymmetrical ureas under mild conditions. nih.gov For example, the reaction of a phenylcarbamate with an amine in the presence of a base like triethylamine (B128534) can yield urea (B33335) derivatives. nih.gov The nucleophilicity of the attacking amine is a critical factor; for instance, aniline (B41778) is not nucleophilic enough to effect this transformation under certain conditions. nih.gov

The general reactivity of carbamates towards nucleophiles can be summarized in the following table:

| Nucleophile | Product(s) | Reaction Conditions |

| Primary Amines | Unsymmetrical Ureas | Presence of a base (e.g., triethylamine) |

| Secondary Amines | Symmetrical Ureas | Catalytic amount of TBAF |

| Hydroxide Anions | Free Amine (Deprotection) | Strong basic medium |

This table provides a generalized overview of phenylcarbamate reactivity with various nucleophiles.

Electrophilic Aromatic Substitution on Phenyl and Cyanophenyl Rings

The phenyl and cyanophenyl rings of this compound are susceptible to electrophilic aromatic substitution. The carbamate group (-NHCOO-) is generally considered an activating group and an ortho-, para-director, while the cyano group (-CN) is a deactivating group and a meta-director. This differential substitution pattern allows for selective functionalization of the two aromatic rings.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, related research on similar carbamate systems, such as O-aryl carbamates, demonstrates that the carbamate group can direct ortho-lithiation, a form of electrophilic attack by a lithium species. mdpi.com This suggests that the phenyl ring of this compound would likely be more reactive towards electrophiles than the cyanophenyl ring and would direct substitution to the ortho and para positions relative to the carbamate linkage.

Thermal and Photolytic Decomposition Pathways of this compound

The thermal decomposition of carbamates is a well-established method for the production of isocyanates, offering a phosgene-free synthetic route. mdpi.com This process can be carried out in either the gas or liquid phase and is often facilitated by catalysts. mdpi.com The primary decomposition pathway involves the cleavage of the carbamate bond to yield an isocyanate and an alcohol. mdpi.comnih.gov

For a compound like this compound, thermal decomposition would be expected to produce 4-cyanophenyl isocyanate and phenol (B47542).

A general scheme for the thermal decomposition of carbamates is as follows:

R-NH-CO-OR' → R-N=C=O + R'-OH

During the thermal decomposition of related carbamates, such as methylene-4,4'-di(ethylphenylcarbamate), the formation of the corresponding isocyanate is the main reaction, provided the alcohol byproduct is removed. nih.gov However, side reactions can occur, leading to the formation of polycarbodiimides and other derivatives. nih.gov The selectivity of the transformation to isocyanate can be high, reaching 60-87 mol% under optimized conditions. nih.gov

The kinetics of thermal decomposition have been studied for various carbamates. For example, the decomposition of dimethylhexane-1,6-dicarbamate has been shown to have an activation energy (Ea) of 119.51 kJ mol⁻¹ and a pre-exponential factor (lg(A/s⁻¹)) of 14.82. researchgate.net

Catalytic Transformations Involving this compound

Catalysis plays a significant role in the transformation of carbamates. Palladium-catalyzed cross-coupling reactions of aryl halides with sodium cyanate (B1221674) in the presence of alcohols can be used to synthesize N-aryl carbamates. mit.edu This methodology provides a direct route to various carbamate structures. mit.edu

Furthermore, the thermal decomposition of carbamates to isocyanates can be catalyzed by various metal compounds, such as zinc acetate (B1210297) and di-n-butyltin oxide, which can enhance the reaction rate and selectivity. researchgate.net

The following table summarizes some catalytic transformations involving carbamates:

| Catalyst | Reaction Type | Product(s) |

| Palladium complexes | Cross-coupling | N-Aryl carbamates |

| Zinc acetate | Thermal Decomposition | Isocyanates |

| Di-n-butyltin oxide | Thermal Decomposition | Isocyanates |

Reaction Kinetics and Proposed Mechanistic Schemes for Derivative Formation

The kinetics of nucleophilic substitution reactions of carbamates provide insight into their reaction mechanisms. For the aminolysis of aryl N-phenylcarbamates, a stepwise mechanism is generally proposed. nih.gov In contrast, the corresponding reactions of aryl N-phenylthiocarbamates are suggested to proceed through a concerted mechanism, as evidenced by a large increase in reaction rate and negative rho values. nih.gov The large Hammett ρ values and Brønsted β values observed in these studies indicate a significant degree of bond formation in the transition state. nih.gov

For the methanolysis and aminolysis of phenyl chloroformates, which are precursors to phenylcarbamates, a concerted SN2-like mechanism is proposed. rsc.org This is supported by large positive ρY values, low enthalpy and entropy of activation, and a significant solvent isotope effect. rsc.org

The formation of ureas from phenylcarbamates and primary amines is believed to proceed via an E1cb-type mechanism, involving the in situ formation of an isocyanate intermediate. nih.gov In contrast, the reaction with N,N-disubstituted carbamates is thought to occur through a BAc2 mechanism under more drastic conditions. nih.gov

Computational and Theoretical Chemistry Studies on Phenyl N 4 Cyanophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of phenyl N-(4-cyanophenyl)carbamate. These methods provide a detailed picture of the molecule's geometry and energy.

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of molecular systems. The B3LYP functional with a 6-311G(d,p) basis set is commonly employed for geometry optimization and electronic structure calculations. Such studies on analogous carbamate (B1207046) derivatives have demonstrated the reliability of this approach in predicting molecular geometries. researchgate.net For this compound, DFT calculations would reveal optimized bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional structure. The planarity of the phenyl rings and the carbamate group are key features that can be accurately modeled.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C≡N | 1.15 Å |

| C-C (cyano-phenyl) | 1.45 Å | |

| C-N (carbamate) | 1.38 Å | |

| C=O (carbamate) | 1.22 Å | |

| O-C (phenyl) | 1.36 Å | |

| Bond Angle | C-C-N (cyanophenyl) | 178° |

| O-C-N (carbamate) | 110° | |

| C-O-C (ester) | 118° |

Note: The values in this table are hypothetical and based on typical values for similar functional groups in related molecules.

For more precise energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. researchgate.net While computationally more demanding than DFT, these methods provide a higher level of accuracy, which is crucial for calculating properties like reaction barriers and interaction energies. A common strategy involves optimizing the geometry at the DFT level and then performing single-point energy calculations using a more accurate ab initio method.

Molecular Orbital Analysis and Frontier Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the carbamate linkage, while the LUMO is likely concentrated on the electron-deficient cyanophenyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Table 2: Predicted Frontier Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These are representative values based on calculations for structurally similar aromatic compounds.

Conformational Analysis and Energy Landscape Mapping

This compound possesses several rotatable bonds, leading to different possible conformations. Conformational analysis helps in identifying the most stable conformers and the energy barriers between them. nih.gov The rotation around the N-C(O) and O-C(phenyl) bonds of the carbamate linkage are particularly important. The carbamate group in phenyl carbamates can exist in syn or anti conformations. nih.gov Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the global minimum energy structure and other low-energy conformers that might be present at room temperature. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated using DFT. The predicted frequencies are often scaled to correct for anharmonicity and other systematic errors. Key vibrational modes for this compound would include the C≡N stretch, C=O stretch, N-H stretch, and various aromatic C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for assigning signals in experimental NMR spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. semanticscholar.org This can provide insights into the electronic structure and the nature of the chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(C≡N) | ~2230 cm⁻¹ |

| ν(C=O) | ~1730 cm⁻¹ | |

| ν(N-H) | ~3300 cm⁻¹ | |

| ¹³C NMR | δ(C≡N) | ~118 ppm |

| δ(C=O) | ~154 ppm | |

| ¹H NMR | δ(N-H) | ~8.5-9.5 ppm |

Note: These values are estimations based on typical functional group absorptions and chemical shifts.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed understanding of the dynamic behavior of this compound in a condensed phase, such as in a solvent. By simulating the motion of the molecule over time, MD can reveal information about its conformational flexibility, solvation structure, and intermolecular interactions. Force fields like AMBER or OPLS would be suitable for modeling this system. MD simulations would be particularly useful for studying how the molecule interacts with biological targets or other molecules in solution, providing insights that are not accessible from static quantum chemical calculations.

Applications of Phenyl N 4 Cyanophenyl Carbamate As a Synthetic Building Block

Utilization in the Modular Synthesis of Complex Organic Architectures

The modular nature of phenyl N-(4-cyanophenyl)carbamate, containing distinct and reactive functional groups, theoretically positions it as a valuable component in the assembly of complex molecules. However, specific documented instances of its application in this context are scarce.

Precursor for Advanced Organic Scaffolds

As a bifunctional molecule, this compound possesses the potential to serve as a precursor for a range of advanced organic scaffolds. The carbamate (B1207046) group can act as a protected amine or as a synthon for urea (B33335) or urethane (B1682113) linkages, while the nitrile group can be transformed into various nitrogen-containing heterocycles or other functional groups. Despite this potential, published research explicitly demonstrating the conversion of this compound into such advanced scaffolds could not be identified.

Building Block in Multi-Step Total Synthesis

In the realm of total synthesis, where complex natural products are assembled from simpler starting materials, building blocks with well-defined reactivity are crucial. While the general class of carbamates is utilized in protecting group strategies and for the introduction of specific functionalities, no specific examples of this compound being incorporated into a multi-step total synthesis have been found in the reviewed literature.

Role in the Development of Pharmaceutical Intermediates and Lead Compounds

The designation of this compound as a pharmaceutical intermediate suggests its use in the synthesis of active pharmaceutical ingredients (APIs). sigmaaldrich.com The carbamate and cyanophenyl motifs are present in various biologically active molecules.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of related compounds to understand how structural modifications affect biological activity. The structure of this compound allows for several points of diversification. For instance, the phenyl ring, the cyanophenyl ring, and the carbamate nitrogen could all be substituted to generate a library of derivatives. However, specific studies detailing the synthesis of such derivatives from this compound for the purpose of general SAR exploration are not described in the available scientific literature.

Exploration in the Synthesis of Functional Organic Materials

The rigid structure and polar functional groups of this compound suggest its potential as a monomer or building block for functional organic materials, such as polymers with specific electronic or thermal properties. The nitrile group, in particular, is a common feature in materials science. Nevertheless, research detailing the polymerization of this compound or its incorporation into functional organic materials is not present in the surveyed literature.

Future Research Directions and Perspectives on Phenyl N 4 Cyanophenyl Carbamate

Identification of Unexplored Reaction Pathways and Synthetic Utility

The dual functionality of phenyl N-(4-cyanophenyl)carbamate opens the door to a variety of chemical transformations, some of which remain largely unexplored. The reactivity of the carbamate (B1207046) and nitrile groups can be selectively targeted or used in concert to construct complex molecular architectures.

Reactivity of the Carbamate Moiety : The phenoxy group is a good leaving group, making the carbamate a versatile carbamoylating agent. Phenyl carbamates derived from primary amines are known to react via an E1cb-type mechanism, which involves the in situ formation of an isocyanate intermediate. nih.gov This reactive intermediate can be trapped by various nucleophiles. For instance, reacting this compound with primary or secondary amines can lead to the formation of unsymmetrical ureas, a motif prevalent in biologically active compounds. nih.gov While the formation of ureas from phenyl carbamates has been studied, the systematic exploration of a wide range of nucleophiles with this compound to synthesize diverse compound libraries is a promising research area.

Reactivity of the Nitrile Group : The nitrile group is a valuable synthetic handle. It is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub For example, Grignard reagents can react with the nitrile to form ketones after hydrolysis. libretexts.org Another key transformation is the reduction of the nitrile to a primary amine using reagents like lithium aluminum hydride. libretexts.org

Unexplored Pathways : Future research could focus on intramolecular reactions. Depending on the reaction conditions, it might be possible to induce cyclization involving both the carbamate and nitrile functionalities, or derivatives thereof, to create novel heterocyclic systems. The compound could also be investigated as a monomer for polymerization, potentially leading to new polyureas or other functional polymers with unique properties conferred by the pendant nitrile groups. Its utility as a stable, solid precursor for the p-cyanophenyl isocyanate offers a safer alternative to handling the isocyanate directly. nih.gov

Potential for Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent reactions of this compound are well-suited for adaptation to modern synthesis technologies like flow chemistry and automated platforms.

Flow Chemistry Synthesis : The preparation of phenyl carbamates often involves the reaction of an amine with phenyl chloroformate. nih.govnih.gov This type of reaction can be readily translated to a continuous flow process. Flow chemistry offers significant advantages, including precise control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety by minimizing the volume of hazardous reagents and intermediates at any given time, and improved scalability. The potential formation of a reactive isocyanate intermediate from this compound makes it an ideal candidate for flow chemistry, where the intermediate can be generated and immediately consumed in a subsequent reaction step, minimizing exposure and side reactions.

Automated Synthesis : The compound can serve as a versatile building block in automated synthesis platforms for the rapid generation of compound libraries. An automated system could perform a sequence of reactions, for example, starting with the formation of a urea (B33335) by reacting this compound with an amine from a predefined set, followed by the transformation of the nitrile group into an amine or a ketone. This high-throughput approach would be highly valuable for drug discovery programs, allowing for the efficient exploration of the chemical space around this scaffold.

Development of Sustainable Synthesis Routes for this compound

Future research must prioritize the development of environmentally benign synthesis methods, moving away from traditional routes that may involve hazardous materials and generate significant waste.

Avoiding Phosgene (B1210022) Derivatives : A common method for synthesizing carbamates involves phenyl chloroformate, a derivative of the highly toxic gas phosgene. nih.govnih.gov Future work should focus on non-phosgene routes. One such alternative is the oxidative carbonylation of the parent amine (4-aminobenzonitrile) and phenol (B47542), using carbon monoxide and an oxidant. google.com Another approach involves using novel, stable, and easy-to-handle carbonylating agents that can react with amines under mild conditions to form carbamates. organic-chemistry.org

Greener Cyanation Methods : The synthesis of the precursor, 4-aminobenzonitrile (B131773), typically involves traditional cyanation reagents that are often highly toxic. A more sustainable approach would be to use less toxic and safer cyanide sources. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a non-toxic and user-friendly cyanating reagent for the synthesis of aryl nitriles from aryl halides. researchgate.net Developing a synthesis that incorporates this reagent would represent a significant green chemistry advancement.

Eco-Friendly Reaction Conditions : The use of green solvents, such as water or ethanol, is a key aspect of sustainable synthesis. nih.govresearchgate.net Exploring the synthesis of this compound in such solvents, potentially aided by techniques like microwave irradiation to reduce reaction times, could significantly improve the environmental footprint of the process. nih.gov For instance, the synthesis of related cyanophenyl compounds has been demonstrated in water at elevated temperatures. chemicalbook.com

Broader Implications for Carbamate and Nitrile Chemistry in Chemical Research

The study of this compound has broader implications for the fields of carbamate and nitrile chemistry, particularly in medicinal chemistry and materials science.

Implications for Carbamate Chemistry : Carbamates are a cornerstone functional group in medicinal chemistry, found in numerous approved drugs. nih.gov They are often used as bioisosteric replacements for amides, offering different hydrogen bonding patterns and metabolic stability. nih.gov Phenyl carbamates, specifically, are valuable as they are stable yet sufficiently reactive to act as protecting groups for amines or as precursors for other functional groups like ureas. nih.gov Research into this compound can provide deeper insights into the reactivity of bifunctional carbamates and their potential as intermediates in the synthesis of complex therapeutic agents, such as enzyme inhibitors. nih.gov

Implications for Nitrile Chemistry : The nitrile group plays an increasingly vital role in drug design. nih.gov It is considered a unique pharmacophore that can act as a hydrogen bond acceptor or participate in water-bridged hydrogen bonding networks within enzyme active sites. nih.govnih.gov Furthermore, the nitrile is often used as a bioisostere for a carbonyl group or a halogen atom. nih.govnih.gov Investigating the chemical and biological properties of this compound can contribute to a better understanding of how the nitrile functionality behaves in a more complex molecular environment, guiding the design of future pharmaceuticals that leverage the unique electronic and steric properties of this group. The versatility of the nitrile group in organic synthesis, allowing for its conversion into amines, carboxylic acids, or ketones, further underscores its importance as a key building block in chemical research. pressbooks.pub

Q & A

Q. What are the standard synthetic routes for phenyl N-(4-cyanophenyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between 4-cyanophenyl isocyanate and phenol derivatives under anhydrous conditions. A common approach utilizes carbamate-forming reagents like triphosgene or carbonyldiimidazole in dichloromethane or THF. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for phenol:isocyanate) are critical for minimizing side products such as urea derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended .

Table 1 : Comparison of Synthetic Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triphosgene-mediated | Triphosgene, pyridine | DCM | 75–85 | ≥95 |

| Carbonyldiimidazole | CDI, DMAP | THF | 65–75 | ≥90 |

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify aromatic proton environments and carbamate linkage (e.g., carbonyl carbon at ~150 ppm).

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the planar carbamate group .

- FT-IR : Confirm the presence of C=O (1690–1730 cm) and C≡N (2220–2260 cm) stretches.

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., acetylcholinesterase or cytochrome P450) can predict binding affinities. Parameterize the cyanophenyl group’s electron-withdrawing effects using DFT calculations (B3LYP/6-31G* basis set) to model charge distribution. Validate predictions with in vitro assays, such as enzyme inhibition studies, and correlate with docking scores .

Q. How can contradictory data on the compound’s hydrolytic stability be resolved?

- Methodological Answer : Hydrolysis rates vary due to pH and solvent polarity. To resolve contradictions:

- Conduct kinetic studies under controlled conditions (e.g., 0.1 M NaOH vs. pH 7.4 buffer).

- Monitor degradation via HPLC-UV at 254 nm.

- Compare with analogues (e.g., 4-chloro or 4-bromo derivatives) to assess the cyanogroup’s electronic effects. Data inconsistencies often arise from trace moisture in solvents; use anhydrous DMSO or THF for stability assays .

Table 2 : Hydrolytic Half-Lives in Different Media

| Medium | Half-Life (h) | Degradation Product |

|---|---|---|

| pH 1.0 (HCl) | 48 | 4-cyanophenylamine |

| pH 7.4 (PBS) | 120 | Minimal degradation |

| 0.1 M NaOH | 2 | Phenol + 4-cyanophenylamine |

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from a 1:1 ethyl acetate/hexane mixture at 4°C promotes single-crystal growth. Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands if twinning is observed (common with polar space groups). For disordered cyanophenyl groups, apply restraints to the C≡N bond length (1.15 Å) and thermal parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences, compound solubility). To reconcile:

- Standardize bioassays using identical cell lines (e.g., HEK293 for cytotoxicity) and DMSO concentrations (≤0.1%).

- Validate purity via LC-MS before testing.

- Perform dose-response curves (IC values) in triplicate. Cross-reference with structural analogues (e.g., 4-cyano vs. 4-nitro derivatives) to isolate substituent-specific effects .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.